4(3H)-Pyrimidinone, 2-bromo-
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Overview
Description
4(3H)-Pyrimidinone, 2-bromo- is a heterocyclic organic compound that features a pyrimidinone ring substituted with a bromine atom at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4(3H)-Pyrimidinone, 2-bromo- typically involves the bromination of pyrimidinone derivatives. One common method is the bromination of 4(3H)-pyrimidinone using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production of 4(3H)-Pyrimidinone, 2-bromo- may involve similar bromination techniques but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
4(3H)-Pyrimidinone, 2-bromo- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the bromine or the pyrimidinone ring.
Cycloaddition Reactions: It can undergo cycloaddition reactions with suitable dienophiles or dipolarophiles.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides, typically in the presence of a base like sodium hydroxide or potassium carbonate.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Cycloaddition: Catalysts like N-heterocyclic carbenes (NHC) are often employed in cycloaddition reactions.
Major Products Formed
Substitution Products: Depending on the nucleophile, products can include 2-amino-4(3H)-pyrimidinone, 2-thio-4(3H)-pyrimidinone, or 2-alkoxy-4(3H)-pyrimidinone.
Oxidation Products: Oxidation can lead to the formation of 2-bromo-4(3H)-pyrimidinone derivatives with higher oxidation states.
Cycloaddition Products: Cycloaddition reactions yield various cyclic compounds, depending on the reactants used.
Scientific Research Applications
4(3H)-Pyrimidinone, 2-bromo- has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting kinase enzymes and other biological pathways.
Materials Science: The compound is utilized in the development of advanced materials, including polymers and organic semiconductors.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Industrial Applications: The compound is employed in the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4(3H)-Pyrimidinone, 2-bromo- involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit kinase enzymes by binding to their active sites, thereby blocking their activity . The bromine atom plays a crucial role in enhancing the compound’s binding affinity and specificity towards its targets .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
4(3H)-Pyrimidinone, 2-bromo- is unique due to its pyrimidinone core, which imparts distinct chemical properties and reactivity compared to other brominated compounds. Its ability to participate in diverse chemical reactions and its applications in various fields make it a valuable compound in scientific research and industrial applications .
Properties
Molecular Formula |
C4H7BrN2O |
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Molecular Weight |
179.02 g/mol |
IUPAC Name |
2-bromo-1,3-diazinan-4-one |
InChI |
InChI=1S/C4H7BrN2O/c5-4-6-2-1-3(8)7-4/h4,6H,1-2H2,(H,7,8) |
InChI Key |
AGPITMOZSIXHRY-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC(NC1=O)Br |
Origin of Product |
United States |
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